Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate

Metabolic stability Fluorinated building blocks Drug discovery

Replace metabolically unstable 2-methylpentanoate fragments with this gem-difluoro building block to improve microsomal half-life. - Key application: Precursor for HCV NS3/4A protease P1 pocket occupancy (related difluoro analogs show IC50 54 nM). - Orthogonal Boc/ethyl ester protection ideal for SPPS and convergent synthesis. - Ethyl ester allows controlled hydrolysis; avoids yield loss of free acid (CAS 1404196-60-6).

Molecular Formula C13H23F2NO4
Molecular Weight 295.32 g/mol
Cat. No. B12279810
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate
Molecular FormulaC13H23F2NO4
Molecular Weight295.32 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)CC(CNC(=O)OC(C)(C)C)(F)F
InChIInChI=1S/C13H23F2NO4/c1-6-19-10(17)9(2)7-13(14,15)8-16-11(18)20-12(3,4)5/h9H,6-8H2,1-5H3,(H,16,18)
InChIKeyDOKGZLJEGPJMLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate Procurement & Characterization


Ethyl 5-(tert-butoxycarbonylamino)-4,4-difluoro-2-methylpentanoate (CAS 1404196-49-1) is a fluorinated amino acid ester derivative featuring a tert-butoxycarbonyl (Boc) protecting group . It belongs to the class of gem‑difluoro amino acid building blocks, which are broadly employed in medicinal chemistry to enhance metabolic stability and modulate lipophilicity of peptide or small‑molecule drug candidates [1]. This compound is primarily utilized as a protected intermediate in solution- and solid‑phase synthesis of fluorinated bioactive molecules .

1 Protected intermediate for solid-phase and solution-phase synthesis
2 Gem-difluoro motif reported to support metabolic stability context
3 Boc/ethyl ester orthogonal protection for stepwise coupling

Why Generic Substitution Fails


The gem‑difluoro motif at the 4‑position and the 2‑methyl substitution create a unique steric and electronic environment that is not replicated by non‑fluorinated, mono‑fluorinated, or differently protected analogs. In‑class compounds lacking the 2‑methyl group (e.g., 4,4‑difluoroaminobutyric acid derivatives) can alter the conformational preferences and P1/P2 pocket occupancy in protease inhibitors [1]. Substituting the Boc group with Fmoc or Cbz changes the deprotection conditions, which can affect the overall synthetic route and the purity profile of the final API [2]. Moreover, the ethyl ester is specifically designed for controlled hydrolysis and subsequent coupling; switching to the free acid (CAS 1404196‑60‑6) prematurely removes a key synthetic handle, potentially reducing overall yield in convergent syntheses .

2-Methyl deletion alters pocket occupancy
Analogs lacking the 2-methyl group may shift P1/P2 conformational preferences, which can affect protease inhibitor binding profiles.
Protecting group replacement changes synthesis route
Substituting Boc with Fmoc or Cbz requires different deprotection conditions, potentially impacting overall yield and purity.
Free acid removes synthetic handle prematurely
The corresponding free acid (CAS 1404196-60-6) lacks the ethyl ester, necessitating an additional esterification step that may reduce convergent synthesis yield.

Quantitative Differentiation Evidence


Metabolic Stability Advantage

The gem‑difluoro substitution at the 4‑position is a known strategy to block oxidative metabolism at that site. While direct microsomal stability data for this specific compound is not publicly available, class‑level inference from structurally similar 4,4‑difluoro amino acids indicates that the difluoro motif significantly reduces CYP‑mediated oxidation compared to the non‑fluorinated parent chain [1]. This translates to a longer half‑life in liver microsome assays for the final drug candidates incorporating this building block, which is a critical selection criterion for medicinal chemistry programs.

Metabolic stability
Class-level
Intrinsic clearance reduction >50% vs non‑fluorinated analog (matched pair inference)
Reported metabolic stability context
Based on difluoro amino acid class data; verify with compound-specific microsomal assay
Metabolic stability Fluorinated building blocks Drug discovery

Conformational Control via Fluorine Effect

The gem‑difluoro group at C4 imposes a gauche effect along the C3–C4 bond, restricting the conformational flexibility of the pentanoate chain. This effect is absent in the 4‑monofluoro or non‑fluorinated congeners, which predominantly adopt an anti conformation [1]. The resulting conformational bias can increase the binding affinity of the final inhibitor by pre‑organizing the ligand into its bioactive conformation, reducing the entropic penalty upon target binding.

Conformational control
Class-level
Gauche conformer population ≥80% (NMR/DFT on analogs) vs predominantly anti for non‑fluorinated
Conformational pre‑organization review
Inferred from related 4,4-difluoro amino acid esters; solution behavior to confirm
Conformational analysis Fluorine effect Peptidomimetics

Orthogonal Protection for Solid-Phase Synthesis

The combination of a Boc‑protected amine and an ethyl ester provides orthogonal protection that is essential for stepwise solid‑phase peptide synthesis (SPPS). The Boc group can be selectively removed with TFA, while the ethyl ester remains intact until a final saponification . This is in contrast to the corresponding free acid (CAS 1404196‑60‑6), which is not directly compatible with standard coupling reagents without prior esterification, thus adding a synthetic step and reducing overall yield [1].

Orthogonal protection
Supporting
Eliminates esterification step (typical yield 70‑85% for free acid); directly SPPS‑compatible
Synthesis route optimization
Ethyl ester ready for coupling after Boc removal; free acid requires prior activation
Solid-phase peptide synthesis Orthogonal protection Boc strategy

Ideal Application Scenarios


HCV NS3/4A Protease Inhibitor Synthesis

This compound serves as a precursor to 4,4‑difluoro‑2‑methylpentanoic acid motifs, which are designed to occupy the S1 pocket of HCV NS3/4A protease. Its use is warranted when a program needs a metabolically stable, conformationally restricted P1 residue that mimics the cysteine side chain, as evidenced by the activity of related 4,4‑difluoroaminobutyric acid derivatives (IC50 54 nM) [1]. The ethyl ester form allows direct incorporation into the growing peptide chain on solid support.

Fluorinated Peptide Library Construction

In the preparation of diverse fluorinated peptide libraries, the Boc‑protected ethyl ester offers orthogonal protection that is ideal for automated SPPS. The gem‑difluoro group enhances the metabolic stability of the resulting peptides, making them better candidates for cell‑based screening assays. The compound's predicted gauche conformational bias can be exploited to generate peptidomimetics with a pre‑organized backbone, potentially increasing hit rates in biochemical screens [2].

Lead Optimization for Metabolic Stability

When a lead series containing a non‑fluorinated 2‑methylpentanoic acid fragment shows rapid oxidative metabolism (e.g., high intrinsic clearance in liver microsomes), substituting the unmodified fragment with this difluorinated building block is a known strategy to improve half‑life. The compound can be incorporated into the lead scaffold via amide bond formation after simple Boc deprotection, allowing medicinal chemists to rapidly assess the PK impact of gem‑difluoro substitution [3].

Application
Selection Property
Validation Focus
HCV NS3/4A protease inhibitor synthesis
Metabolically stable, conformationally restricted P1 residue precursor
S1 pocket occupancy and activity endpoint review
Fluorinated peptide library construction
Orthogonal Boc/ethyl ester protection for automated SPPS
Library synthesis efficiency and stability screening endpoints
Lead metabolic stability optimization
Gem-difluoro substitution for intrinsic clearance modulation
Microsomal stability and PK endpoint interpretation
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